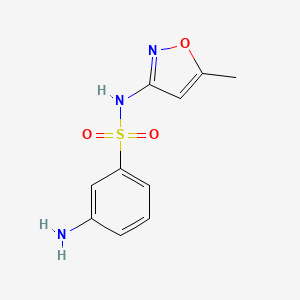

3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and an oxazole ring. The oxazole ring contains one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.28 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Studies have elucidated the synthesis and crystal structure of derivatives related to 3-AMINO-N-(5-Methyl-1,2-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE, demonstrating its utility in the creation of novel compounds. For instance, Subashini et al. (2009) detailed the synthesis and crystal structure of a new Schiff base derived from this compound, showcasing the potential for creating complex molecules with specific conformations due to intramolecular hydrogen bonds and π–π stacking interactions (Subashini et al., 2009). Similarly, other studies have synthesized and characterized sulfonamide derivatives, exploring tautomerism and crystalline forms to understand their structural dynamics and interactions (Branowska et al., 2022).

Biological Evaluation

Research into sulfonamide-derived compounds has also explored their biological activity. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, characterizing them through various physical, spectral, and analytical data. These compounds demonstrated moderate to significant antibacterial and antifungal activities, highlighting the therapeutic potential of sulfonamide-based molecules (Chohan & Shad, 2011).

Theoretical Investigations

Theoretical and computational studies have provided insight into the electronic properties and reactivity of sulfonamide derivatives. For example, Sarojini et al. (2012) used Density Functional Theory (DFT) to analyze 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, revealing stability mechanisms through natural bond orbital analysis and highlighting the molecule's electronic characteristics (Sarojini et al., 2012).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been gaining attention in recent times due to their wide spectrum of biological activities . Therefore, this compound, as an oxazole derivative, could be a potential candidate for future pharmaceutical research.

Wirkmechanismus

Target of Action

It’s structurally related to sulfamethoxazole , a sulfonamide antibiotic, suggesting it may also target bacterial enzymes.

Mode of Action

It’s known that sulfonamides like sulfamethoxazole inhibit the enzyme dihydropteroate synthase, preventing the synthesis of bacterial folic acid, which is essential for bacterial growth . This compound may have a similar mode of action.

Biochemical Pathways

The compound is involved in the synthesis of oxazolines and their oxidation to oxazoles . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Pharmacokinetics

Its solubility in dioxane, dmf, and dmso suggests it may have good bioavailability.

Result of Action

A compound with a similar structure showed a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria enterococcus faecium, enterococcus faecalis and gram-negative bacteria escherichia coli .

Action Environment

The compound is stable to air and moisture . It’s also involved in the photocatalytic degradation of Sulfamethoxazole (SMX), a sulfonamide antibiotic

Eigenschaften

IUPAC Name |

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-5-10(12-16-7)13-17(14,15)9-4-2-3-8(11)6-9/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKFUEYDLXFJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)

![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2994505.png)

![2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2994506.png)